N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide
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Description
N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.17975526 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Studies on piperazine derivatives highlight methodologies for modifying piperazine structures, which could be applicable for synthesizing or modifying N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide. For instance, Yamaura et al. (1985) demonstrated oxidative removal techniques for N-(4-methoxybenzyl) groups on 2,5-piperazinediones, suggesting a method for modifying similar structures under mild conditions (Yamaura et al., 1985). This could offer a pathway for introducing or removing functional groups in the synthesis or modification of N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide.
Bioactive Compounds and Marine Actinobacteria
Research by Sobolevskaya et al. (2007) on bioactive metabolites from marine actinobacterium Streptomyces sp. has isolated compounds with piperazine-2,5-dione structures, revealing their potential bioactivity and the importance of marine microorganisms as sources of novel chemical entities (Sobolevskaya et al., 2007). This underscores the potential for N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide and related compounds to exhibit biological activities, possibly leading to pharmaceutical applications.
Material Science and Polymer Chemistry
Knorr et al. (2007) synthesized a pH-sensitive PEGylation reagent for drug and gene delivery, highlighting the role of piperazine derivatives in creating sensitive and responsive materials for biomedical applications (Knorr et al., 2007). This suggests that functionalized piperazine compounds, like N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide, could be useful in designing new materials with specific properties for targeted delivery systems.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-19(26)13-24-20(27)12-18-21(28)23-9-10-25(18)14-15-5-4-8-17(11-15)29-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2,(H2,22,26)(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQKYDHYEATXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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